![molecular formula C17H19BrO3 B5058240 1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-4,5-dimethylbenzene](/img/structure/B5058240.png)
1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-4,5-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-Bromo-2-(2-methoxyethoxy)ethane” is an organic compound used as a building block in organic synthesis . It has a molecular weight of 183.04 and its linear formula is CH3(OCH2CH2)2Br .
Synthesis Analysis
This compound can be synthesized by stirring ethyleneglycol monomethyl ether in an ice bath, followed by the dropwise addition of phosphorous tribromide . The solution is then allowed to warm and stir at room temperature for 14 hours .Molecular Structure Analysis
The InChI string for this compound is 1S/C5H11BrO2/c1-7-4-5-8-3-2-6/h2-5H2,1H3 and its SMILES string is COCCOCCBr .Chemical Reactions Analysis
“1-Bromo-2-(2-methoxyethoxy)ethane” can be used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) derivatives, which are stable and efficient pigments for two-photon excited fluorescence microscopy . It can also be used in the synthesis of a squarine dye, which exhibits a selective fluorogenic response towards zinc cation .Physical And Chemical Properties Analysis
This compound has a boiling point of 156 °C and a density of 1.3600 g/mL at 25 °C . Its refractive index is 1.455 (lit.) .Safety and Hazards
“1-Bromo-2-(2-methoxyethoxy)ethane” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It’s a combustible liquid and should be stored at 2-8°C . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound .
Future Directions
properties
IUPAC Name |
1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-4,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO3/c1-12-10-14(18)17(11-13(12)2)21-9-8-20-16-7-5-4-6-15(16)19-3/h4-7,10-11H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHADRRFXKBOOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)OCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-[2-(2-methoxyphenoxy)ethoxy]-4,5-dimethylbenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

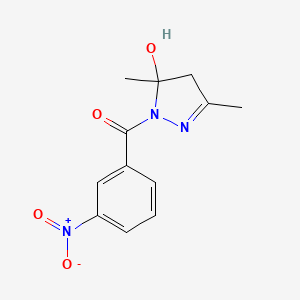

![1-[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5058180.png)
![N-(4-fluorobenzyl)-N'-(3-methoxypropyl)-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5058184.png)
![2-methoxy-6-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B5058191.png)
![3-[4-(2-chlorophenyl)-1-piperazinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5058199.png)
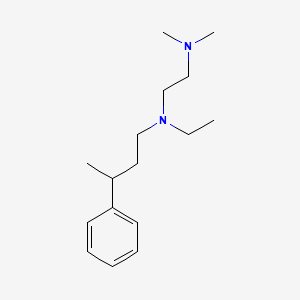
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B5058216.png)
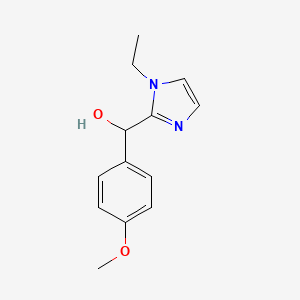
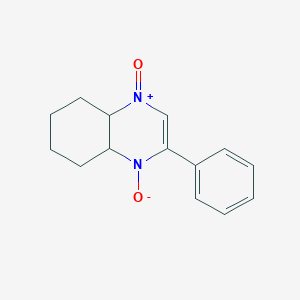
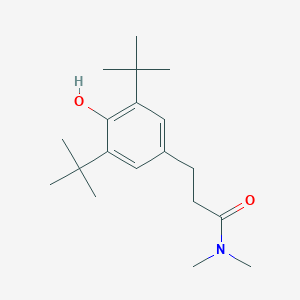
![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5058245.png)

